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molecular formula C12H9ClN2O2 B8535053 Methyl 5-chloro-2-(pyridin-3-yl)nicotinate

Methyl 5-chloro-2-(pyridin-3-yl)nicotinate

Cat. No. B8535053
M. Wt: 248.66 g/mol
InChI Key: ZBUVSDFYQXFILC-UHFFFAOYSA-N
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Patent
US08410142B2

Procedure details

To a solution of methyl 3-oxo-3-pyridine-3-ylpropanoate (1-1, 12.50 g, 69.76 mmol) in tetrahydrofuran (200 mL) at 0° C. was added potassium tert-butoxide (12.52 g, 111.62 mmol) and stirred for 45 minutes as the reaction temperature reached room temperature. N-[(2Z)-2-chloro-3-(dimethylamino)prop-2-en-1-ylidene]-N-methylmethanaminium hexafluorophosphate (53.46 g, 174.40 mmol) was then added in one portion to the reaction mixture and the system was stirred for 45 minutes. The resulting slurry was then added in one portion to a solution of trifluoroacetic acid (4.14 mL, 55.81 mmol) and acetic acid (27.95 mL, 488.33 mmol) in tetrahydrofuran (100 mL) and stirred for 45 minutes. Ammonium hydroxide (40.75 mL, 1046 mmol) was then added to the reaction mixture and the system was stirred at 90° C. for 3 h. The reaction was then cooled to room temperature, poured into an Erlenmeyer flask and dried over magnesium sulfate. The reaction mixture was filtered and purified via normal phase (1% MeOH in DCM) and reverse phase chromatography (5%→95% 0.1% TFA in water: 0.1% TFA in ACN), followed by subsequent free-basing with saturated sodium carbonate to afford the title compound as a cream solid (1-2). ESI+ MS [MH]+C12H9ClN2O2=248.9.
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
12.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
4.14 mL
Type
reactant
Reaction Step Three
Quantity
27.95 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
40.75 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
O=[C:2]([C:8]1[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=1)[CH2:3][C:4]([O:6][CH3:7])=[O:5].CC(C)([O-])C.[K+].F[P-](F)(F)(F)(F)F.[Cl:27]/[C:28](=[CH:33]\N(C)C)/[CH:29]=[N+:30](C)C.FC(F)(F)C(O)=O.C(O)(=O)C.[OH-].[NH4+]>O1CCCC1>[Cl:27][C:28]1[CH:33]=[C:3]([C:4]([O:6][CH3:7])=[O:5])[C:2]([C:8]2[CH:9]=[N:10][CH:11]=[CH:12][CH:13]=2)=[N:30][CH:29]=1 |f:1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
12.5 g
Type
reactant
Smiles
O=C(CC(=O)OC)C=1C=NC=CC1
Name
Quantity
12.52 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
53.46 g
Type
reactant
Smiles
F[P-](F)(F)(F)(F)F.Cl\C(\C=[N+](C)C)=C/N(C)C
Step Three
Name
Quantity
4.14 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F
Name
Quantity
27.95 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Four
Name
Quantity
40.75 mL
Type
reactant
Smiles
[OH-].[NH4+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 45 minutes as the reaction temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached room temperature
STIRRING
Type
STIRRING
Details
the system was stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
stirred for 45 minutes
Duration
45 min
STIRRING
Type
STIRRING
Details
the system was stirred at 90° C. for 3 h
Duration
3 h
ADDITION
Type
ADDITION
Details
poured into an Erlenmeyer flask
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CUSTOM
Type
CUSTOM
Details
purified via normal phase (1% MeOH in DCM)

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C=1C=NC=CC1)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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